4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile
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Overview
Description
4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound that features a purine derivative linked to a piperazine ring, which is further connected to a benzonitrile moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological activities . They can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, some piperazine derivatives have been found to induce apoptosis of tumor cells .
Biochemical Pathways
For instance, some piperazine derivatives have been found to inhibit the CDK4/CYCLIN D1 and ARK5 kinases, which are involved in cell cycle regulation .
Pharmacokinetics
It is known that the piperazine moiety is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30−100 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the purine derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the benzonitrile group. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism or piperazine derivatives.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile: Lacks the methyl group on the purine ring, which may affect its binding properties and biological activity.
4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzamide: Contains an amide group instead of a nitrile, potentially altering its chemical reactivity and biological interactions.
Uniqueness
4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the purine ring and the nitrile group on the benzene ring can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[4-(7-methylpurin-6-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-23-13-22-17-16(23)18(21-12-20-17)25-8-6-24(7-9-25)11-15-4-2-14(10-19)3-5-15/h2-5,12-13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNDQILUQVCSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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